![molecular formula C8H12ClNO2S B2662485 Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride CAS No. 2470438-74-3](/img/structure/B2662485.png)
Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride
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Description
“Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride” is a versatile chemical compound that finds applications in diverse scientific research areas, including pharmaceuticals and organic synthesis. It is a thiophene-based analog, a class of compounds that has attracted a growing number of scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives, such as “Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride”, are synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of “Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride” is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives are diverse. As mentioned earlier, the Gewald reaction is one such method, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Thiophene derivatives are essential in medicinal chemistry. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that deal with metal surfaces, such as the automotive and aerospace industries.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Material Science
In the field of material science, thiophene derivatives are used in the fabrication of OLEDs . OLEDs are used in a wide range of applications, from lighting to display technologies in televisions and smartphones.
Pharmaceutical Applications
Certain thiophene-based drugs, such as suprofen and articaine, have been developed for pharmaceutical applications . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
properties
IUPAC Name |
methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7-3-2-6(12-7)4-5-9;/h2-3H,4-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMFKRXLVCNHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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